4-(2-Hydroxyethyl)piperazine-1-carboximidamide

Description

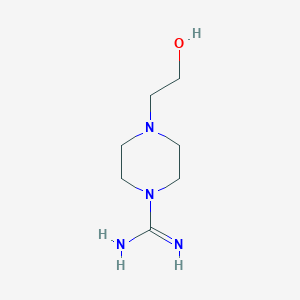

4-(2-Hydroxyethyl)piperazine-1-carboximidamide is a piperazine derivative characterized by a hydroxyethyl substituent at the 4-position of the piperazine ring and a carboximidamide group at the 1-position.

Properties

IUPAC Name |

4-(2-hydroxyethyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O/c8-7(9)11-3-1-10(2-4-11)5-6-12/h12H,1-6H2,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTAZBCLPKZQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374735 | |

| Record name | 4-(2-hydroxyethyl)piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46112-71-4 | |

| Record name | 4-(2-hydroxyethyl)piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Alkylation of Piperazine

Optimization Strategies for Yield and Purity

Catalytic System Optimization

The choice of catalyst significantly impacts reaction efficiency. For reductive alkylation, Raney nickel achieves yields of 65–75%, whereas palladium-based catalysts improve yields to 80–85% but increase costs.

Table 1: Catalyst Performance in Reductive Alkylation

| Catalyst | Yield (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|

| Raney Nickel | 65–75 | 6–8 | Low |

| Pd/C (5%) | 80–85 | 4–6 | High |

| PtO₂ | 70–78 | 5–7 | Moderate |

Solvent and pH Control

Temperature and Reaction Time

Elevated temperatures (100–120°C) accelerate alkylation but risk decomposition. Optimal balances are achieved at 90°C for 5 hours, yielding 78–82% product.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have replaced batch processes in large-scale manufacturing, offering:

-

Improved Heat Management : Mitigates exothermic risks during hydrogenation.

-

Higher Throughput : Production rates exceed 100 kg/day in optimized setups.

Table 2: Comparison of Batch vs. Continuous Flow Processes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 70–75 | 80–85 |

| Production Rate | 50 kg/day | 120 kg/day |

| Purity | 95–97% | 98–99% |

| Cost (per kg) | $220 | $180 |

Analytical and Purification Techniques

Chromatographic Purification

Column chromatography using silica gel (eluent: methanol/chloroform, 1:4) remains the gold standard for laboratory-scale purification, achieving >99% purity. Industrial settings employ simulated moving bed (SMB) chromatography for higher efficiency.

Spectroscopic Characterization

-

NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic peaks at δ 3.45 (piperazine CH₂), δ 3.65 (hydroxyethyl CH₂), and δ 7.10 (NH₂ of carboximidamide).

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include over-alkylated derivatives and hydrolyzed carboximidamides. Strategies to minimize these include:

Scalability Issues

Transitioning from lab to industrial scale often faces heat dissipation challenges. Adiabatic reactors with advanced cooling systems address this.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyethyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The carboximidamide group can be reduced to form amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(2-Hydroxyethyl)piperazine-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carboximidamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthetic Yields: Electron-withdrawing groups (e.g., -CN, -CF₃) generally result in lower yields due to steric and electronic challenges during synthesis. For example, 4-(3-trifluoromethylphenyl)piperazine-1-carboximidamide was synthesized in 31% yield , whereas 2-cyanophenyl derivatives achieved higher yields (61%) .

- Solubility : The hydroxyethyl group in the hypothetical compound is expected to enhance water solubility compared to halogenated or aryl-substituted analogs, which prioritize lipophilicity for blood-brain barrier penetration .

- Salt Forms : Hydrochloride and hydroiodide salts are common, stabilizing the compounds for pharmacological testing .

Pharmacological Activity and Receptor Interactions

Piperazine-1-carboximidamide derivatives exhibit diverse biological activities depending on their substituents:

Key Observations:

- 5-HT₁₀ Antagonism : Piperazine derivatives with bulky aryl groups (e.g., p-MPPI) exhibit potent serotonin receptor antagonism, critical for neuropsychiatric drug development .

- TAAR1 Agonism : Methoxy and fluorophenyl substituents enhance TAAR1 receptor binding, suggesting substituent electronics dictate receptor affinity .

- Hydroxyethyl Group Potential: The hydroxyethyl group’s polarity may limit CNS penetration but could make the compound suitable for peripheral targets (e.g., inflammatory or metabolic receptors).

Structural and Conformational Analysis

- Piperazine Ring Conformation : X-ray crystallography of analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide reveals a chair conformation for the piperazine ring, which is critical for receptor binding .

Biological Activity

4-(2-Hydroxyethyl)piperazine-1-carboximidamide, also known as this compound sulfate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₈N₄O₂

- Molecular Weight : Approximately 174.25 g/mol

- Functional Groups : The compound features a piperazine ring, a hydroxyethyl substituent, and a carboximidamide functional group, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

| Compound | COX-1 Inhibition (mg SAE/g extract) | COX-2 Inhibition (mg SAE/g extract) |

|---|---|---|

| This compound | 74.12 | 59.84 |

3. Antioxidative Activity

This compound has demonstrated antioxidative properties through various assays, indicating its ability to neutralize free radicals effectively.

4. Potential Therapeutic Applications

The compound is being investigated for its potential use in treating conditions such as:

- Infections caused by resistant bacteria.

- Inflammatory diseases.

- Conditions associated with oxidative stress.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell death.

- Anti-inflammatory Mechanism : It inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Antioxidative Mechanism : The hydroxyl group in the structure aids in electron donation, stabilizing free radicals.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial effects against various Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition at lower concentrations compared to standard antibiotics.

-

In Vivo Anti-inflammatory Study :

- An animal model was used to assess the anti-inflammatory effects.

- The results showed a marked reduction in inflammatory markers when treated with the compound.

-

Oxidative Stress Assessment :

- Assays measuring reactive oxygen species (ROS) levels indicated that treatment with the compound significantly reduced ROS production in cellular models.

Q & A

Q. What are the standard synthesis protocols for 4-(2-Hydroxyethyl)piperazine-1-carboximidamide?

The synthesis typically involves multi-step organic reactions. The piperazine core is formed via condensation of ethylenediamine with dihaloalkanes under basic conditions. Subsequent steps introduce substituents: the hydroxyethyl group is added through alkylation, and the carboximidamide moiety is introduced via reaction with cyanamide or nitrile derivatives. Key reagents include alkylating agents (e.g., 2-chloroethanol) and catalysts like triethylamine. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity .

Q. What characterization techniques are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine ring and substituent positions. Mass Spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the hydroxyethyl (-OH) and carboximidamide (-C(NH₂)NH) moieties. High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography provides definitive structural confirmation .

Q. What solvent systems are optimal for reactions involving this compound?

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to stabilize intermediates in alkylation and substitution reactions. For acid-catalyzed steps, methanol or ethanol may be used. Solvent choice impacts reaction kinetics and by-product formation, as demonstrated in studies on analogous piperazine derivatives .

Q. How do the functional groups in this compound influence its bioactivity?

The piperazine ring enables hydrogen bonding with biological targets, while the hydroxyethyl group enhances solubility and pharmacokinetic properties. The carboximidamide moiety can act as a hydrogen bond donor/acceptor, facilitating interactions with enzymes or receptors. Structure-activity relationship (SAR) studies on similar compounds suggest these groups collectively contribute to antimicrobial or enzyme inhibitory activity .

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions for higher yields?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers. The ICReDD approach combines computational reaction path searches with experimental validation to minimize trial-and-error. For example, simulations can optimize pH, temperature, and solvent effects for carboximidamide functionalization, reducing side reactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions) or impurities. A tiered validation approach is recommended:

- Reproduce assays under standardized conditions.

- Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays).

- Perform molecular docking to validate target interactions. Cross-referencing with structural analogs (e.g., sulfamoylphenyl derivatives) can clarify mechanistic outliers .

Q. How to design pharmacokinetic studies for this compound?

Begin with in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays:

- Caco-2 cell monolayers assess intestinal absorption.

- Microsomal stability tests (human liver microsomes) evaluate metabolic degradation.

- Plasma protein binding via ultrafiltration. Follow with in vivo studies in rodent models, using LC-MS/MS for quantification. Dose-response curves and compartmental modeling (e.g., NONMEM) refine bioavailability and half-life predictions .

Q. What advanced techniques study its interactions with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.

- Cryo-Electron Microscopy (cryo-EM) : Visualizes compound-receptor complexes.

- NMR-based fragment screening : Maps binding epitopes on proteins.

- Kinetic solubility assays : Assess pH-dependent behavior in physiological media. These methods are critical for elucidating mechanisms in antimicrobial or anticancer research .

Methodological Considerations

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate analytical instruments with certified reference materials.

- Ethical Compliance : Adhere to guidelines for non-therapeutic research, as this compound is not FDA-approved for human/animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.